3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C13H18BrNO3S It is characterized by the presence of a bromine atom, a cyclohexyl group, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Sulfonamidation: The sulfonamide group is formed by reacting the brominated and methoxylated benzene derivative with cyclohexylamine (C6H11NH2) and a sulfonyl chloride, such as benzenesulfonyl chloride (C6H5SO2Cl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and 4-methoxybenzenesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-methoxybenzenesulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-cyclohexyl-3-methoxybenzamide
- 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonic acid
- N-cyclohexyl-4-methoxybenzenesulfonamide
Uniqueness
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFSPCORQGSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.